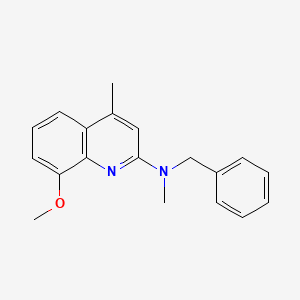![molecular formula C18H17N3OS B5786944 5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5786944.png)
5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, also known as APMT, is a chemical compound that belongs to the family of 1,2,4-triazoles. It has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in tumor invasion and metastasis. In diabetes, 5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of alpha-glucosidase, which is involved in the digestion of carbohydrates. In inflammation, 5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the synthesis of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and cytotoxic effects. In vitro studies have shown that 5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can scavenge free radicals and protect cells from oxidative damage. 5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammation. In cancer cells, 5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potent biological activities. However, 5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol also has some limitations, including its low solubility in water and its potential to interact with other compounds in complex biological systems.
Zukünftige Richtungen
There are several future directions for the research on 5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. One direction is to explore its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a scaffold for the synthesis of new functional materials. Additionally, further studies are needed to elucidate the mechanism of action of 5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol and to optimize its pharmacokinetic properties for clinical applications.
In conclusion, 5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a promising compound that has shown potential applications in various fields. Its ease of synthesis, potent biological activities, and low toxicity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its properties for clinical applications.
Synthesemethoden
5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized through a multi-step process that involves the reaction of 2-allylphenol with ethyl chloroacetate, followed by the reaction of the resulting product with hydrazine hydrate and thiosemicarbazide. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has shown promising results in the treatment of cancer, diabetes, and inflammation. In agriculture, 5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has been used as a fungicide and insecticide due to its potent antifungal and insecticidal properties. In material science, 5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has been used as a building block for the synthesis of various functional materials, including fluorescent dyes and sensors.
Eigenschaften
IUPAC Name |
4-phenyl-3-[(2-prop-2-enylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-2-8-14-9-6-7-12-16(14)22-13-17-19-20-18(23)21(17)15-10-4-3-5-11-15/h2-7,9-12H,1,8,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXVSCXMEDECKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-3-[(2-prop-2-enylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B5786863.png)
![N-[2-(methylthio)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5786881.png)



![2,6-dichloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786908.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5786922.png)
![2-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5786939.png)
![{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)

![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetohydrazide](/img/structure/B5786956.png)

